Cas no 116430-60-5 (Vapreotide Acetate)

Vapreotide Acetate 化学的及び物理的性質
名前と識別子
-
- D-Phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cysteinyl-tryptophylamide cyclic (2-7)-disulfide acetate
- Vapreotide acetate
- BMY-41606
- RC-160
- Sanvar
- Octastatin
- D-Phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cy...
- Vapreotide monoacetate
- L-Tryptophanamide, D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide, monoacetate (salt)
- BMY-41606 acetate
- Vapreotide acetate [USAN]
- L-Tryptophanamide, D-Phenylalanyl-L-Cysteinyl-L-Tyrosyl-D-Tryptophyl-L-Lysyl-L-Valyl-L-Cysteinyl-, Cyclic (2->7)-Disulfide, Acetate (1:N)
- D-Phenylalanyl-L-Cysteinyl-L-Tyrosyl-D-Tryptophyl-L-Lysyl-L-Valyl-L-Cysteinyl-L-Tryptophanamide Cyclic (2->7)-Disulphide Acetate Salt (1:N)
- Vapreotide acetate [MI]
- Docrised
- SCHEMBL294911
- DP-05-094
- Vapreotide acetate [WHO-DD]
- 5562377HFV
- Vapreotide acetate [USAN:WHO-DD]
- UNII-5562377HFV
- Q27261277
- RC-160 acetate
- Vapreotide acetate (USAN)
- OCTASTATIN ACETATE
- 849479-74-9
- Debio-8609
- EX-A7487A
- G13841
- L-Tryptophanamide, D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide, acetate (salt)
- 116430-60-5
- acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
- Docrised (mexico)
- Vapreotide Acetate
-
- インチ: 1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1
- InChIKey: KBIZSMHYSQUHDH-NCACADTJSA-N
- ほほえんだ: C(=O)(O)C.C([C@@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(=O)N[C@H](C(=O)N)CC2=CNC3C=CC=CC2=3)CSSC[C@H](NC(=O)[C@H](N)CC2C=CC=CC=2)C(=O)N[C@@]([H])(CC2C=CC(O)=CC=2)C(=O)N1)=O)C(C)C)=O)CCCCN)=O)C1=CNC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 1190.50414357g/mol
- どういたいしつりょう: 1190.50414357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 14
- 水素結合受容体数: 15
- 重原子数: 84
- 回転可能化学結合数: 18
- 複雑さ: 2110
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 439Ų
Vapreotide Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | V097800-50mg |
Vapreotide Acetate |
116430-60-5 | 50mg |
$ 1338.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-474666-5 mg |
Vapreotide Acetate, |
116430-60-5 | 5mg |
¥2,407.00 | 2023-07-10 | ||
A2B Chem LLC | AE19572-50mg |
Vapreotide Acetate |
116430-60-5 | 50mg |
$1420.00 | 2024-04-20 | ||
A2B Chem LLC | AE19572-5mg |
Vapreotide Acetate |
116430-60-5 | 5mg |
$286.00 | 2024-04-20 | ||
TRC | V097800-5mg |
Vapreotide Acetate |
116430-60-5 | 5mg |
$ 170.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-474666-5mg |
Vapreotide Acetate, |
116430-60-5 | 5mg |
¥2407.00 | 2023-09-05 |
Vapreotide Acetate 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Vapreotide Acetateに関する追加情報
Vapreotide Acetate: A Comprehensive Overview
Vapreotide Acetate, with the CAS number 116430-60-5, is a synthetic analog of somatostatin, a naturally occurring hormone that plays a crucial role in regulating various physiological processes. It is widely used in the treatment of acromegaly and certain types of cancer, particularly neuroendocrine tumors. The compound has garnered significant attention in the medical community due to its efficacy in controlling growth hormone secretion and its potential for targeted therapies.
The chemical structure of Vapreotide Acetate is characterized by its ability to mimic the action of somatostatin, thereby inhibiting the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). This makes it an invaluable tool in managing conditions associated with excessive GH production. Recent studies have highlighted its role in reducing tumor size and improving symptoms in patients with acromegaly, underscoring its importance as a first-line therapy.
One of the most significant advancements in the use of Vapreotide Acetate has been its application in peptide receptor radionuclide therapy (PRRT). By conjugating it with radioactive isotopes, researchers have developed innovative treatment modalities that target cancer cells more effectively. This approach has shown promising results in clinical trials, particularly for patients with advanced neuroendocrine tumors, where traditional therapies often fall short.
The mechanism of action of Vapreotide Acetate involves binding to somatostatin receptors (SSTRs), which are expressed on the surface of various cells, including those involved in hormone secretion and tumor growth. By activating these receptors, it induces a cascade of intracellular events that lead to the inhibition of GH release and the suppression of tumor cell proliferation. This dual action makes it a versatile therapeutic agent with applications across multiple medical specialties.
Recent research has also explored the potential of Vapreotide Acetate in combination therapies. For instance, studies have investigated its synergistic effects when used alongside other anti-cancer agents or immunotherapeutic approaches. These combinations aim to enhance treatment efficacy while minimizing side effects, making it a promising avenue for future clinical applications.
In terms of pharmacokinetics, Vapreotide Acetate exhibits favorable properties that contribute to its therapeutic effectiveness. Its ability to penetrate various tissues and maintain stable plasma levels ensures sustained action over time. Additionally, its metabolism and excretion pathways have been well-characterized, providing insights into optimizing dosing regimens for different patient populations.
The safety profile of Vapreotide Acetate is another area that has been extensively studied. While it is generally well-tolerated, potential side effects include injection-site reactions and mild gastrointestinal disturbances. Long-term studies have also examined its impact on overall patient quality of life, with positive outcomes reported across multiple clinical trials.
The development of biosimilar versions of Vapreotide Acetate has further expanded its accessibility and affordability. These biosimilars are rigorously tested to ensure they maintain the same efficacy and safety profiles as the original product, providing patients with more treatment options without compromising on quality.
In conclusion, Vapreotide Acetate, CAS No. 116430-60-5, stands as a testament to the progress made in peptide-based therapies. Its versatility, combined with ongoing research into novel applications and delivery methods, positions it as a cornerstone in the treatment of endocrine disorders and neuroendocrine malignancies. As medical science continues to evolve, so too will our understanding and utilization of this valuable compound.
116430-60-5 (Vapreotide Acetate) 関連製品
- 2138121-96-5(3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-ethylcyclohexan-1-ol)
- 1160293-22-0(2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester)
- 927888-44-6(4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)
- 1249886-02-9(2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide)
- 2111465-25-7([1,2,4]triazolo[4,3-a]pyrazin-6-amine)
- 442567-71-7(1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine)
- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)
- 633285-23-1(2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole)
- 332373-32-7(N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)



